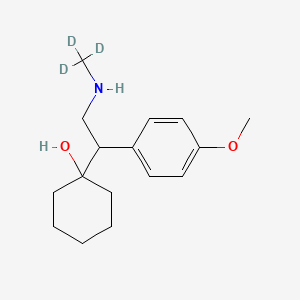

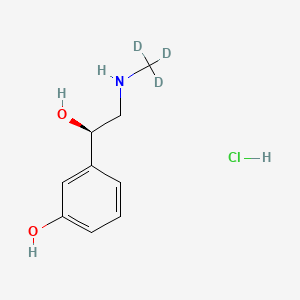

rac N-Desmethyl Venlafaxine-d3

Overview

Description

Rac N-Desmethyl Venlafaxine-d3 (also known as Rac-DVM-d3) is an intermediate in the synthesis of the antidepressant drug venlafaxine. It is a derivative of venlafaxine, which is an inhibitor of serotonin and norepinephrine reuptake. Rac-DVM-d3 is an important intermediate in the synthesis of venlafaxine, and its structure and properties have been extensively studied in order to optimize the synthesis of venlafaxine.

Mechanism of Action

Rac-DVM-d3 is an intermediate in the synthesis of the antidepressant drug venlafaxine. It is a derivative of venlafaxine, which is an inhibitor of serotonin and norepinephrine reuptake. Rac-DVM-d3 works by blocking the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters in the brain. This helps to improve mood and reduce anxiety.

Biochemical and Physiological Effects

Rac-DVM-d3 has been studied for its biochemical and physiological effects. It has been found to have a significant effect on the levels of serotonin and norepinephrine in the brain. Additionally, it has been found to have a significant effect on the levels of other neurotransmitters, such as dopamine and GABA, in the brain. It has also been found to have an effect on the release of hormones, such as cortisol, in the body.

Advantages and Limitations for Lab Experiments

Rac-DVM-d3 has several advantages and limitations for lab experiments. The main advantage is that it is relatively easy to synthesize and can be used as a model compound to study the effect of different reaction conditions on the yield of the desired product. Additionally, it can be used to study the effect of different catalysts on the reaction rate and yield. However, the main limitation is that the reaction is not stereoselective, so the product can contain both enantiomers.

Future Directions

There are several potential future directions for research on Rac-DVM-d3. These include further studies on the effect of different reaction conditions on the yield and stereoselectivity of the reaction, as well as studies on the effect of different catalysts on the reaction rate and yield. Additionally, further studies on the biochemical and physiological effects of Rac-DVM-d3 could be conducted. Finally, further studies on the structure and properties of Rac-DVM-d3 could be conducted in order to optimize the synthesis of venlafaxine.

Scientific Research Applications

Rac-DVM-d3 has been extensively studied in order to optimize the synthesis of venlafaxine. It has been used as a model compound to study the effect of different reaction conditions on the yield of the desired product. It has also been used to study the effect of different catalysts on the reaction rate and yield. Additionally, Rac-DVM-d3 has been used to study the stereoselectivity of the reaction and the effect of different solvents on the reaction rate and yield.

properties

IUPAC Name |

1-[1-(4-methoxyphenyl)-2-(trideuteriomethylamino)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAFOJAJJMUXLW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac N-Desmethyl Venlafaxine-d3 | |

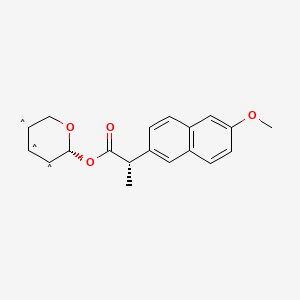

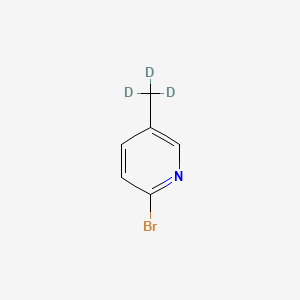

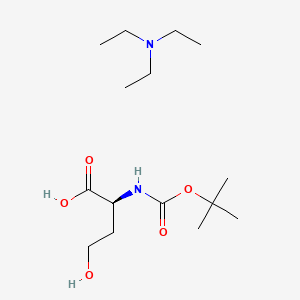

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B563293.png)

![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B563296.png)

![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)